molecular formula C8H15N3O2S B14898054 n-(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonamide

n-(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonamide

Cat. No.: B14898054
M. Wt: 217.29 g/mol
InChI Key: ARTYGVIZMCVQFD-UHFFFAOYSA-N
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Description

n-(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonamide: is a chemical compound with the molecular formula C8H15N3O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 1,3-diethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: n-(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting various diseases.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of n-(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • n-(1,3-Dimethyl-1h-pyrazol-5-yl)methanesulfonamide
  • n-(1,3-Diethyl-1h-pyrazol-5-yl)benzenesulfonamide
  • n-(1,3-Diethyl-1h-pyrazol-5-yl)ethanesulfonamide

Uniqueness: n-(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

N-(2,5-diethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-4-7-6-8(10-14(3,12)13)11(5-2)9-7/h6,10H,4-5H2,1-3H3

InChI Key

ARTYGVIZMCVQFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)NS(=O)(=O)C)CC

Origin of Product

United States

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